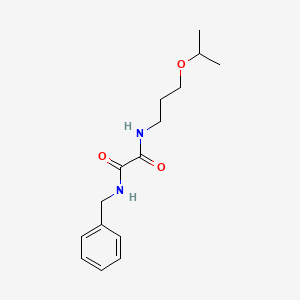
2-(phenylsulfonyl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylsulfonyl)terephthalic acid is a chemical compound that is widely used in scientific research applications. This compound is a derivative of terephthalic acid and contains a phenylsulfonyl group attached to one of the benzene rings. The unique chemical structure of 2-(phenylsulfonyl)terephthalic acid makes it a valuable tool for researchers studying various biological and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(phenylsulfonyl)terephthalic acid is based on its ability to bind to specific sites on proteins and enzymes. This binding can alter the conformation of the protein or enzyme, leading to changes in its activity or function. The fluorescent properties of this compound also allow researchers to monitor these changes in real-time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(phenylsulfonyl)terephthalic acid depend on the specific protein or enzyme being studied. In general, this compound can modulate the activity of enzymes and proteins involved in a variety of cellular processes, including metabolism, signal transduction, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(phenylsulfonyl)terephthalic acid in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the function of these molecules in a controlled environment. However, the use of this compound is limited by its potential toxicity and the need for specialized equipment to detect its fluorescent properties.
Direcciones Futuras
There are several future directions for research involving 2-(phenylsulfonyl)terephthalic acid. One area of interest is the development of new fluorescent probes based on this compound that can be used to study other biological processes. Another direction is the use of this compound in drug discovery, as it may be able to identify new targets for therapeutic intervention.
In conclusion, 2-(phenylsulfonyl)terephthalic acid is a valuable tool for scientific research, particularly in the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. Its unique chemical structure and fluorescent properties make it a versatile compound that can be used in a variety of applications. Further research in this area may lead to the development of new fluorescent probes and the identification of new drug targets.
Métodos De Síntesis
The synthesis of 2-(phenylsulfonyl)terephthalic acid involves a multi-step process that begins with the reaction of terephthalic acid with sulfuric acid. This reaction produces a sulfonated derivative of terephthalic acid, which is then further reacted with phenyl magnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
2-(phenylsulfonyl)terephthalic acid is used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. This compound is particularly useful for studying the binding of small molecules to proteins and enzymes, as it can be used as a fluorescent probe to detect these interactions.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-6-7-11(14(17)18)12(8-9)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLMVJBXGIXGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)
![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)

![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)